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N3-Methyl-5-methyluridine

Enzymology Nucleoside Metabolism Antimetabolite Design

N3-Methyl-5-methyluridine (CAS 3650-91-7) is a pyrimidine nucleoside analog characterized by methyl substitutions at both the N3 position of the uracil base and the 5-position of the ribose moiety. This dual modification distinguishes it from naturally occurring uridine derivatives and imparts unique physicochemical and biological properties.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
Cat. No. B3262989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Methyl-5-methyluridine
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3
InChIKeyWLDUADFFHKCTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N3-Methyl-5-methyluridine: A Dual-Methylated Nucleoside Analog for Nucleic Acid Structure–Function and Antimetabolite Research


N3-Methyl-5-methyluridine (CAS 3650-91-7) is a pyrimidine nucleoside analog characterized by methyl substitutions at both the N3 position of the uracil base and the 5-position of the ribose moiety . This dual modification distinguishes it from naturally occurring uridine derivatives and imparts unique physicochemical and biological properties. It is employed as a tool compound to investigate RNA modification biology, probe enzymatic nucleoside metabolism, and explore antimetabolite mechanisms in oncology and virology research .

Why N3-Methyl-5-methyluridine Is Not a Drop-In Replacement for 5-Methyluridine or Pseudouridine


Generic substitution among uridine analogs is scientifically unsound due to divergent effects on nucleic acid structure, enzymatic processing, and biological recognition. Unlike 5-methyluridine (m5U) or pseudouridine (Ψ), which are widely used in mRNA therapeutics to enhance stability and reduce immunogenicity, the N3-methyl group in N3-Methyl-5-methyluridine introduces steric hindrance that alters base pairing and can disrupt RNA secondary structures [1]. Moreover, its behavior as a substrate for key metabolic enzymes differs markedly from 5-substituted analogs, directly impacting its intracellular fate and potential therapeutic index [2]. Therefore, experimental outcomes cannot be extrapolated from one modified nucleoside to another without rigorous comparative validation.

N3-Methyl-5-methyluridine: Quantitative Evidence for Differentiated Performance Versus Uridine Analogs


N3-Methylation Drastically Reduces Substrate Efficiency for Pyrimidine Nucleoside Phosphorylase Compared to 5-Methyluridine

In contrast to 5-methyluridine (m5U), which is a proficient substrate for pyrimidine ribonucleoside phosphorylase, 3-methyluridine (m3U) is a very poor substrate for the same enzyme [1]. This difference is attributed to conformational constraints induced by the N3-methyl group, which prevents the nucleoside from adopting the syn conformation required for enzymatic phosphorolysis [1]. This property makes N3-Methyl-5-methyluridine a valuable tool for probing enzyme active site geometry and for designing nucleoside analogs with altered metabolic stability.

Enzymology Nucleoside Metabolism Antimetabolite Design

N3-Methyluridine Completely Disrupts RNA-DNA Triple Helix Formation, Unlike 5-Methyluridine or Pseudouridine

In a systematic study of 11 RNA modifications, 3-methyluridine (m3U) was the only modification that completely disrupted the formation of a pyrimidine-motif RNA•DNA-DNA triple helix [1]. In stark contrast, 5-methyluridine (m5U) and pseudouridine (Ψ) exhibited a ~2.5-fold decrease in stability compared to unmodified uridine, but still allowed triple helix formation [1]. This functional divergence highlights the profound structural impact of N3-methylation on nucleic acid tertiary interactions.

RNA Structure Nucleic Acid Thermodynamics Epitranscriptomics

N3-Methyluridine Modulates RNA Duplex Stability in a Position-Dependent Manner, Distinct from 5-Substituted Analogs

Thermal denaturation studies of RNA duplexes reveal that the effect of 3N-methyluridine is highly context-dependent [1]. When placed at an internal position within an A-U base pair, 3N-methyluridine inhibits duplex formation [1]. However, when positioned as a terminal base pair, it stabilizes the duplex, primarily via the 3′-dangling end effect [1]. This behavior differs from many 5-substituted uridines, which can exhibit additive stabilizing effects regardless of position [1].

RNA Thermodynamics Oligonucleotide Design Biophysical Chemistry

Strategic Application Scenarios for N3-Methyl-5-methyluridine in Research and Development


Probing the Conformational Requirements of Nucleoside-Metabolizing Enzymes

Given its drastically reduced substrate efficiency for pyrimidine nucleoside phosphorylase compared to 5-methyluridine, N3-Methyl-5-methyluridine serves as a precise molecular probe to dissect the active site geometry and conformational selectivity of nucleoside phosphorylases and related enzymes [1]. It is particularly valuable for studies aimed at understanding the role of the syn/anti conformational equilibrium in substrate recognition and catalysis.

Investigating the Role of RNA Modifications in Tertiary Structure and Gene Regulation

The unique ability of 3-methyluridine to completely abrogate RNA-DNA triple helix formation, while other common modifications (m5U, Ψ) only modestly reduce stability, makes N3-Methyl-5-methyluridine an essential tool for functional epitranscriptomics [1]. It allows researchers to specifically test hypotheses regarding the requirement of intact triple helix structures for long non-coding RNA (lncRNA) function or other gene regulatory mechanisms.

Designing Oligonucleotides with Context-Dependent Stability Modulators

For applications in antisense oligonucleotide (ASO) design, siRNA therapeutics, or molecular beacon development, N3-Methyl-5-methyluridine offers a unique, position-dependent means to fine-tune local duplex stability [1]. Its capacity to either inhibit duplex formation when placed internally or enhance stability via a dangling-end effect at termini provides a versatile design element not achievable with simpler 5-substituted analogs.

Developing Novel Antimetabolites with Enhanced Metabolic Stability

The demonstrated resistance of 3-methyluridine to phosphorolytic cleavage, a major catabolic pathway for nucleoside drugs, positions N3-Methyl-5-methyluridine as a promising scaffold for the development of next-generation antiviral and anticancer agents [1]. Its structural features can be exploited to improve the pharmacokinetic profile and prolong the intracellular half-life of therapeutic candidates.

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